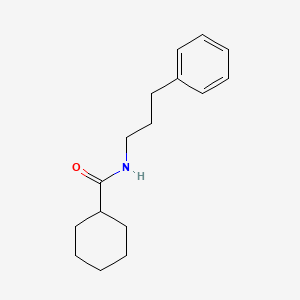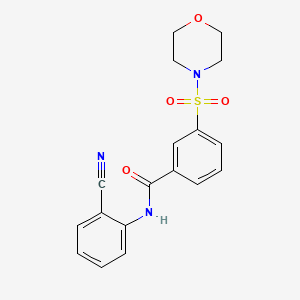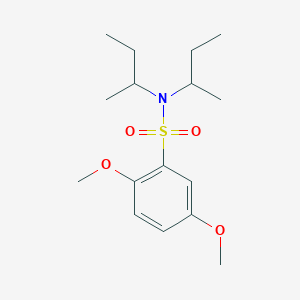
N-(3-phenylpropyl)cyclohexanecarboxamide
説明
N-(3-phenylpropyl)cyclohexanecarboxamide, also known as CPP, is a compound that has been extensively studied for its potential use in scientific research. CPP is a derivative of cyclohexanecarboxamide, and its unique structure has been shown to have a variety of effects on the body. In
科学的研究の応用
Synthesis and Characterization
- A study by Özer et al. (2009) focused on synthesizing and characterizing derivatives of N-(arylcarbamothioyl)cyclohexanecarboxamide, including compounds with phenyl substituents. The compounds were analyzed using elemental analyses, IR and 1H-NMR spectroscopy, and X-ray diffraction studies. The cyclohexane ring in these compounds adopts a chair conformation, and the molecular conformation is stabilized by intramolecular hydrogen bonds (Özer, Arslan, VanDerveer, & Külcü, 2009).
Catalyst Development
- Wang et al. (2011) reported the development of a catalyst involving Pd nanoparticles supported on mesoporous graphitic carbon nitride, which showed high activity and selectivity in the hydrogenation of phenol to cyclohexanone under mild conditions. This research demonstrates the potential of cyclohexanecarboxamide derivatives in catalysis (Wang, Yao, Li, Su, & Antonietti, 2011).
Pharmacokinetics and Metabolism
- A study by Walker et al. (2005) on UK-427,857, a compound structurally similar to N-(3-phenylpropyl)cyclohexanecarboxamide, examined its pharmacokinetic properties and metabolism across different species. This research provides insights into the absorption and metabolic pathways of similar compounds, which is crucial for drug development (Walker, Abel, Comby, Muirhead, Nedderman, & Smith, 2005).
PET Imaging and Radioligand Development
- Choi et al. (2015) explored the use of cyclohexanecarboxamide derivatives in PET imaging of serotonin 5-HT1A receptors. The study compared different radioligands, providing valuable information for neuroimaging and the study of neuropsychiatric disorders (Choi, Lyoo, Kim, Kim, Kang, Choi, Kim, Ryu, 2015).
Chemical Functionalization and Labeling
- Bennacef et al. (2007) described the functionalization of a quinoline derivative structurally similar to N-(3-phenylpropyl)cyclohexanecarboxamide for labeling with carbon-11. This methodology is pertinent for developing PET radioligands for in vivo studies, such as for receptor imaging (Bennacef, Perrio, Lasne, & Barré, 2007).
特性
IUPAC Name |
N-(3-phenylpropyl)cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO/c18-16(15-11-5-2-6-12-15)17-13-7-10-14-8-3-1-4-9-14/h1,3-4,8-9,15H,2,5-7,10-13H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNKRIYZXSMDMTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NCCCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-phenylpropyl)cyclohexanecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-{[N-(3-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}-N-(2-methoxyethyl)benzamide](/img/structure/B4654574.png)

![N-(2-isopropylphenyl)-2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4654585.png)
![2-amino-6-[(cyanomethyl)thio]-3,5-pyridinedicarbonitrile](/img/structure/B4654593.png)

![methyl 2-{[(2-methylcyclopropyl)carbonyl]amino}benzoate](/img/structure/B4654603.png)


![1-isonicotinoyl-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B4654622.png)

![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B4654637.png)
![methyl 2-({3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoyl}amino)benzoate](/img/structure/B4654665.png)
